Tert-butyl (2-(oxazol-5-yl)ethyl)carbamate
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Overview
Description
Tert-butyl (2-(oxazol-5-yl)ethyl)carbamate is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(oxazol-5-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an oxazole derivative. One common method includes the use of tert-butyl chloroformate and 2-(oxazol-5-yl)ethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(oxazol-5-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the oxazole ring.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (2-(oxazol-5-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-(oxazol-5-yl)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The oxazole ring can interact with various molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-(5-chlorobenzo[d]oxazol-2-yl)amino)ethyl)carbamate: Similar structure but with a chlorinated benzoxazole ring.
Tert-butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate: Contains a fluoro-substituted indole ring instead of an oxazole ring.
Uniqueness
Tert-butyl (2-(oxazol-5-yl)ethyl)carbamate is unique due to the presence of the oxazole ring, which imparts specific chemical reactivity and biological activity. The oxazole ring can participate in various chemical reactions, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C10H16N2O3 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-oxazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-5-4-8-6-11-7-14-8/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
LVDQGGQCUHWWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=CO1 |
Origin of Product |
United States |
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